Cas no 35359-22-9 (1-methyl-[1,2,4]triazolo[4,3-a]quinoline)

1-methyl-[1,2,4]triazolo[4,3-a]quinoline structure
35359-22-9 structure
Product Name:1-methyl-[1,2,4]triazolo[4,3-a]quinoline
CAS No:35359-22-9
MF:C11H9N3
MW:183.209261655807
CID:1476760
PubChem ID:253504
Update Time:2025-04-21

1-methyl-[1,2,4]triazolo[4,3-a]quinoline Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-[1,2,4]triazolo[4,3-a]quinoline
    • 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin
    • NSC76484
    • 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin
    • [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-
    • 1-Methyl-s-triazolo&lt
    • 4,3-a&gt
    • chinolin
    • AC1Q4YIO
    • NCIOpen2_000801
    • AC1L5O9H
    • MLS000736832
    • 1-methyl-s-triazolo(4,3-a)quinoline
    • 1-methyl[1,2,4]triazolo[4,3-a]quinoline
    • ST081820
    • SMR000027494
    • 3-Methyl-s-triazolo&lt
    • 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin; NSC76484; 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin; [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-; 1-Methyl-s-triazolo< 4,3-a> chinolin; AC1Q4YIO; NCIOpen2_000801; AC1L5O9H; MLS000736832; 1-methyl-s-triazolo(4,3-a)quinoline; 1-methyl[1,2,4]triazolo[4,3-a]quinoline; ST081820; SMR000027494; 3-Methyl-s-triazolo< 4,3-a> chinolin;
    • VYRUZHMGBQXYTF-UHFFFAOYSA-N
    • AKOS001739709
    • MLS000092417
    • BDBM50198451
    • HMS2421M20
    • CHEMBL1491707
    • SR-01000523070-1
    • SR-01000523070
    • DTXSID50291567
    • SCHEMBL11777629
    • 35359-22-9
    • SY357057
    • NSC-76484
    • MFCD01461885
    • STK741651
    • Inchi: 1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3
    • InChI Key: VYRUZHMGBQXYTF-UHFFFAOYSA-N
    • SMILES: N12C(C)=NN=C1C=CC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 183.07977
  • Monoisotopic Mass: 183.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Density: 1.27
  • Refractive Index: 1.7
  • PSA: 30.19
  • LogP: 2.19090
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd